molecular formula C10H14N2O3 B13700417 Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate

Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B13700417
M. Wt: 210.23 g/mol
InChI Key: BLWNXIIQTRWYAL-UHFFFAOYSA-N
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Description

Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a five-membered ring containing one oxygen and two nitrogen atoms. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with ethyl oxalyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the oxadiazole ring . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .

Comparison with Similar Compounds

Uniqueness: Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl group enhances its lipophilicity, improving its ability to interact with lipid membranes and increasing its bioavailability .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate

InChI

InChI=1S/C10H14N2O3/c1-14-10(13)9-11-8(12-15-9)7-5-3-2-4-6-7/h7H,2-6H2,1H3

InChI Key

BLWNXIIQTRWYAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=NO1)C2CCCCC2

Origin of Product

United States

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